REACTION_CXSMILES
|
[BH4-].[Na+].CC(O)C.[CH3:7][C:8]1([CH3:18])[CH2:15][C:14]2([CH3:16])[CH:11]([CH2:12][CH2:13]2)[C:10](=[O:17])[CH2:9]1.Cl>O.C1(C)C=CC=CC=1>[CH3:7][C:8]1([CH3:18])[CH2:15][C:14]2([CH3:16])[CH:11]([CH2:12][CH2:13]2)[CH:10]([OH:17])[CH2:9]1 |f:0.1|
|
Name
|
|
Quantity
|
0.39 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1.317 mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(C2CCC2(C1)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2-liter 3-necked flask fitted with a mechanical stirrer, additional funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
ADDITION
|
Details
|
was added 15 g
|
Type
|
STIRRING
|
Details
|
After another 1 hour of stirring
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed three times with 100 ml
|
Type
|
EXTRACTION
|
Details
|
The combined water layers were extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue distilled through a 25 cm
|
Type
|
CUSTOM
|
Details
|
Vigreux--column to yield 215.8 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2CCC2(C1)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.284 mol | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |